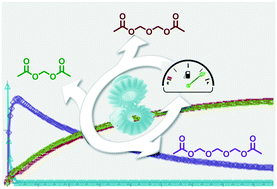Reaction pathways at the initial steps of trioxane polymerisation†
Catalysis Science & Technology Pub Date: 2018-10-01 DOI: 10.1039/C8CY01691G
Abstract
Cleavage and (re)formation of oxymethylene moieties are essential steps during the build-up of polyoxymethylene (POM), a technically relevant high-performance polymer. To reveal how the catalyst accomplishes the cleavage of oxymethylene moieties, the kinetics of the ring-opening of trioxane was studied. Thereby insights into the initial phase of the growth of oxymethylene chains were obtained. The chain length of short oligomers was controlled with acetic anhydride as transfer agent. With a high ratio of acetic anhydride to trioxane, the first homologues of the series, trioxymethylene diacetate, dioxymethylene diacetate and monooxymethylene diacetate were obtained in excellent yield. The homologues show distinct features in the NMR and IR spectra that were related to their reactivity during chain propagation. Formation of intermediate hemi-acetal oxonium moieties is suggested to be a key step in the reaction pathway. Such molecular level insight may be a crucial factor for further tailoring production and properties of polyoxymethylene as well as introducing oligomeric oxymethylene diacetates to new application fields.

Recommended Literature
- [1] Boosting electrochemical nitrogen reduction reaction performance of two-dimensional Mo porphyrin monolayers via turning the coordination environment†
- [2] Benchmarking sampling methodology for calculations of Rayleigh light scattering properties of atmospheric molecular clusters†
- [3] Cage-incorporation of secondary amine in Ruddlesden–Popper 2D hybrid perovskite with strong photoconductivity and polarization response†
- [4] Bacteriological, physiological, etc.
- [5] Characterization of Cd36_03230p, a putative vanillin dehydrogenase from Candida dubliniensis†
- [6] Carbon nano-dots as a fluorescent and colorimetric dual-readout probe for the detection of arginine and Cu2+ and its logic gate operation†
- [7] Characterisation of Single Nucleotide Polymorphisms and Haplotypes of MSTN Associated with Growth Traits in European Sea Bass (Dicentrarchus labrax)
- [8] Ceria loaded nanoreactors: a nontoxic superantioxidant system with high stability and efficacy†
- [9] Borrowing hydrogen: a catalytic route to C–C bond formation from alcohols†
- [10] Change of the isoelectric point of hemoglobin at the air/water interface probed by the orientational flip-flop of water molecules†

Journal Name:Catalysis Science & Technology
research_products
-
CAS no.: 78241-55-1
-
CAS no.: 2411257-58-2









